Piperophos

Overview

Description

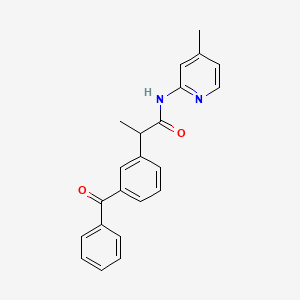

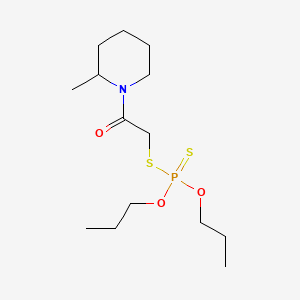

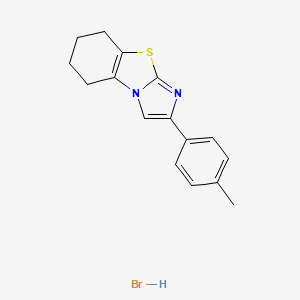

Piperophos is an herbicide . It has the molecular formula C14H28NO3PS2 and a molecular weight of 353.48 .

Molecular Structure Analysis

The IUPAC name for Piperophos is S- { [ (2-methylpiperidino)carbonyl]methyl} O,O -dipropyl phosphorodithioate . The InChIKey for Piperophos is UNLYSVIDNRIVFJ-UHFFFAOYSA-N .

Chemical Reactions Analysis

Piperophos has been found to have significant effects on testosterone biosynthesis in Leydig cells. RT-PCR studies showed a decrease in the expression of key steroidogenic enzymes: cytochrome P450scc, 3-HSD, and 17-HSD .

Scientific Research Applications

Traditional and Pharmacological Uses

Piper longum, commonly referred to as 'Pippali,' is traditionally utilized in South Asian countries for its wide range of medicinal properties. It serves as an analgesic, carminative, anti-diarrhoeic, and immunostimulant. The plant is used to treat various conditions such as asthma, insomnia, dementia, epilepsy, diabetes, and rheumatoid arthritis, among others. Pharmacological studies have identified a myriad of phytochemicals in Piper longum, including alkaloids (piperine and piperlongumine), essential oil, flavonoids, and steroids. These compounds exhibit anti-inflammatory, analgesic, antioxidant, antimicrobial, anti-cancer, and several other activities. Despite its traditional uses, further scientific validation is needed for some applications, highlighting the need for more research in areas like insomnia, dementia, and rheumatoid arthritis treatment (Yadav, Krishnan, & Vohora, 2020).

Phytochemistry and Biological Activities

Piper species are notable for their essential oils and diverse secondary metabolites, playing significant roles in traditional medicine and food preservation. These species have been used to treat urological problems, skin, liver and stomach ailments, and as antipyretic and anti-inflammatory agents. The phytochemicals and essential oils from Piper species show potent antioxidant activity and demonstrate antibacterial and antifungal activities, suggesting their potential in treating chronic disorders and applications in food preservation (Salehi et al., 2019).

Antitumor Efficacy of Piperine

Piperine, a bioactive component of Piper nigrum, has been studied for its antitumor effects in HER2-overexpressing breast cancer cells. It inhibits proliferation, induces apoptosis through caspase-3 activation and PARP cleavage, and suppresses HER2 gene expression. Additionally, piperine has been found to inhibit ERK1/2 signaling, reducing the expression of SREBP-1 and FAS, and suppress EGF-induced MMP-9 expression, highlighting its potential as an anticancer agent (Do et al., 2013).

Anti-inflammatory and Anti-arthritic Effects

Piperine also exhibits anti-inflammatory and antiarthritic effects in human interleukin 1β-stimulated fibroblast-like synoviocytes and rat arthritis models. It inhibits the expression of IL6, MMP13, and the production of PGE2, demonstrating its potential as a pharmaceutical or dietary supplement for arthritis treatment (Bang et al., 2009).

Safety And Hazards

properties

IUPAC Name |

2-dipropoxyphosphinothioylsulfanyl-1-(2-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28NO3PS2/c1-4-10-17-19(20,18-11-5-2)21-12-14(16)15-9-7-6-8-13(15)3/h13H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLYSVIDNRIVFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOP(=S)(OCCC)SCC(=O)N1CCCCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28NO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058031 | |

| Record name | Piperophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperophos | |

CAS RN |

24151-93-7 | |

| Record name | Piperophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24151-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperophos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024151937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorodithioic acid, S-[2-(2-methyl-1-piperidinyl)-2-oxoethyl] O,O-dipropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPEROPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZQ0DO501J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide](/img/structure/B1677873.png)

![(2E,4E)-2-cyano-5-[5-(2,5-dichlorophenyl)furan-2-yl]penta-2,4-dienethioamide](/img/structure/B1677875.png)